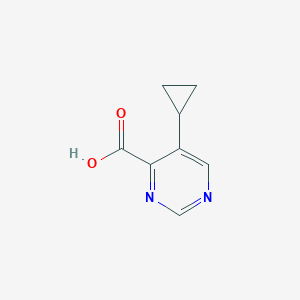
Methyl 2-(1-aminoethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-aminoethyl)benzoate is an organic compound with the chemical formula C10H13NO2. It is a white crystalline powder that is soluble in organic solvents such as alcohols and ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1-aminoethyl)benzoate can be synthesized through several methods. One common method involves the reaction of methyl benzoate with 1-aminoethyl bromide under alkaline conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-aminoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Methyl 2-(1-aminoethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical probe.
Industry: Utilized in the preparation of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(1-aminoethyl)benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-aminoethyl)benzoate: Similar structure but with the aminoethyl group at the para position.
Ethyl 2-(1-aminoethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(1-aminoethyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Uniqueness
Methyl 2-(1-aminoethyl)benzoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological molecules. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.
Properties
IUPAC Name |
methyl 2-(1-aminoethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-7H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZZUYUFXLIADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine](/img/structure/B8011107.png)
![2-Methyl-2,6-diazaspiro[4.5]decan-3-one](/img/structure/B8011114.png)

![(2,2-Difluorospiro[2.5]octan-6-yl)methanol](/img/structure/B8011139.png)
![6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8011146.png)
![6-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011162.png)
![2-Ethyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8011180.png)
![Tert-butyl 5-amino-2-azabicyclo[2.1.0]pentane-2-carboxylate](/img/structure/B8011185.png)
![tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B8011202.png)

